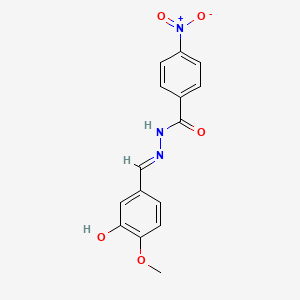![molecular formula C16H16N4O2S2 B5546802 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, the synthesis of related triazole compounds involves the reaction of amino-triazole thiones with aldehydes to form Schiff bases, which are then further modified to achieve various substituents on the triazole ring (Xu et al., 2006). Another approach involves the acylation of triazole derivatives with acyl chlorides to introduce different functional groups (L. Labanauskas et al., 2001).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the spatial configuration of various substituents. For example, a related triazole compound exhibits a crystalline structure in the triclinic system, with specific dihedral angles between the triazole ring and the benzene ring, indicating the potential for diverse molecular interactions and steric effects (G. Sarala et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, to introduce or modify functional groups on the molecule. These reactions are fundamental in tailoring the compound's properties for specific applications. For instance, the synthesis of triazole compounds through the reaction with acyl chlorides or alkyl iodides demonstrates the versatility of these molecules in chemical transformations (L. Labanauskas et al., 2001).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline form, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the triazole ring. Research on related triazole compounds provides insights into their physical characteristics, aiding in the development of compounds with desirable physical properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of triazole derivatives. These properties are explored through chemical reactions, spectroscopic analysis, and theoretical studies, providing a comprehensive understanding of the compound's behavior in chemical systems. For example, the study of Schiff bases derived from triazole compounds highlights their potential reactivity and application in synthesizing new molecules with desired chemical properties (K. Karrouchi et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A compound closely related to 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol has been synthesized, demonstrating the versatility of triazole derivatives in chemical synthesis. This compound crystallizes in the triclinic system, showcasing complex supramolecular interactions which stabilize its crystal structure, hinting at potential applications in materials science and molecular engineering (Xu et al., 2006).
Electrochemical Behavior
The electrochemical study of thiotriazoles reveals insights into their redox behavior, important for understanding their role in electrochemical sensors, batteries, and corrosion inhibitors. This study provides foundational knowledge on the oxidation mechanisms of thiol compounds, potentially guiding the development of new materials for energy storage and conversion (L. Fotouhi et al., 2002).
Antimicrobial and Anti-inflammatory Activity
Research has synthesized derivatives showing anti-inflammatory activity, highlighting the pharmaceutical applications of triazole compounds. These findings suggest potential for developing new drugs based on the triazole scaffold for treating inflammation-related disorders (L. Labanauskas et al., 2001).
Corrosion Inhibition
A study on triazole-based Schiff bases examined their corrosion inhibitory effect on maraging steel in acid mixtures, demonstrating high efficiency. This research underscores the utility of triazole derivatives as corrosion inhibitors, crucial for protecting industrial materials (R. N. Mary et al., 2021).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-10-4-6-12(24-10)9-17-20-15(18-19-16(20)23)11-5-7-13(21-2)14(8-11)22-3/h4-9H,1-3H3,(H,19,23)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRTLYWHLCOHO-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)